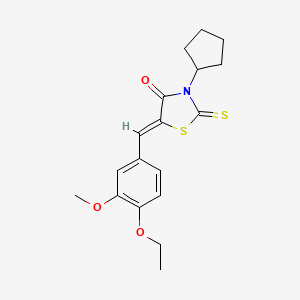amine](/img/structure/B15096653.png)
[3-(1H-Imidazol-1-yl)propyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Imidazol-1-yl)propylamine: is a chemical compound with the molecular formula C9H17N3. It features an imidazole ring, a common structure in many biologically active molecules, linked to a propyl chain and an isopropylamine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of imidazole with a suitable propylamine derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3-(1H-Imidazol-1-yl)propylamine can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-(1H-Imidazol-1-yl)propylamine is used as a building block for the synthesis of more complex molecules. Its imidazole ring is a versatile moiety that can be modified to create a wide range of derivatives with different properties .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development .
Medicine: In medicinal chemistry, 3-(1H-Imidazol-1-yl)propylamine is explored for its potential as a therapeutic agent. Its imidazole ring is a common feature in many drugs, and modifications to this compound could lead to new treatments for various diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its unique structure makes it useful in various chemical processes .
Wirkmechanismus
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This binding can lead to the inhibition or activation of various biochemical pathways, depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
3-(1H-Imidazol-1-yl)propan-1-amine: This compound is similar but lacks the isopropylamine group, which can affect its chemical properties and biological activities.
Imidazole: The parent compound of the imidazole family, it serves as a basic building block for many derivatives.
Uniqueness: 3-(1H-Imidazol-1-yl)propylamine is unique due to the presence of both the imidazole ring and the isopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H17N3 |
|---|---|
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
3-imidazol-1-yl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2)11-4-3-6-12-7-5-10-8-12/h5,7-9,11H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
ZHNRSWUGZCPKGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCCCN1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Bis[4-(dimethylamino)phenyl]methylene]-2,5-cyclohexadiene-1-one](/img/structure/B15096581.png)
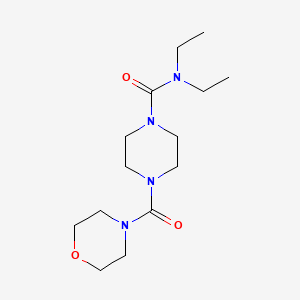

![N-[1-(adamantan-1-yl)ethyl]-2-(morpholin-4-yl)acetamide](/img/structure/B15096590.png)

![3-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B15096612.png)

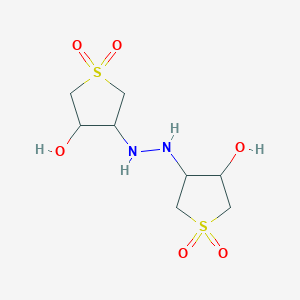
![6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B15096641.png)
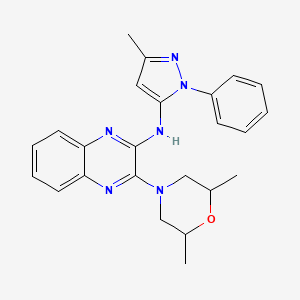
![4-methyl-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B15096648.png)
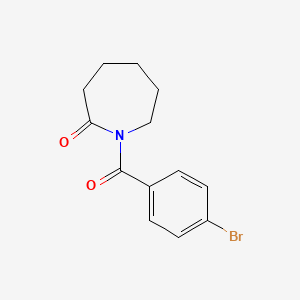
![(2-Chloro(3-pyridyl))[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amine](/img/structure/B15096664.png)
